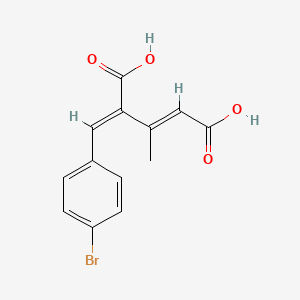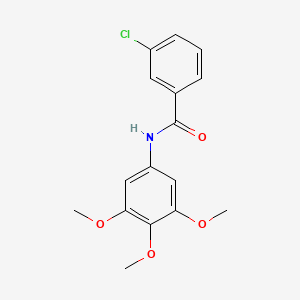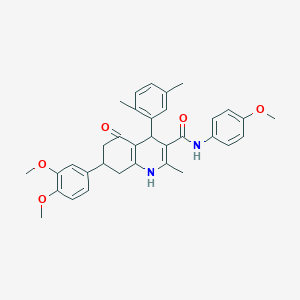
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline and quinazoline derivatives often involves multi-step reactions, including Friedel–Crafts reactions, cyclizations, and condensations. For example, the synthesis of metabolites of related quinoline derivatives has been achieved through efficient routes involving protective groups for phenolic hydroxy groups and the Krohnke reaction for cyclization (Mizuno et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives can involve X-ray crystallography to determine polymorphic modifications and molecular arrangements, as seen in studies of similar compounds (Shishkina et al., 2018). This analysis reveals details about molecular conformations and intermolecular interactions.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nitration, alkylation, and acylation. These reactions modify the chemical structure and subsequently the chemical properties of the compounds. For instance, the synthesis of quinoxaline derivatives involves ortho-lithiations and Friedlander quinoline synthesis, showcasing the chemical reactivity of these compounds (Kitson et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, can be influenced by the nature and position of substituents on the quinoline core. Polymorphic forms of these compounds can exhibit different physical properties, which are crucial for their formulation and application (Shishkina et al., 2018).
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O5/c1-19-7-8-20(2)26(15-19)32-31(34(38)36-24-10-12-25(39-4)13-11-24)21(3)35-27-16-23(17-28(37)33(27)32)22-9-14-29(40-5)30(18-22)41-6/h7-15,18,23,32,35H,16-17H2,1-6H3,(H,36,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANKIPPDYTVKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-ethyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4539296.png)
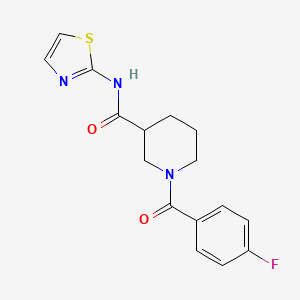
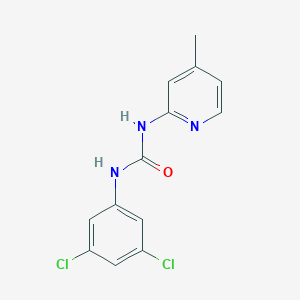
![3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid](/img/structure/B4539312.png)

![1-(4-tert-butylbenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4539322.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4539324.png)
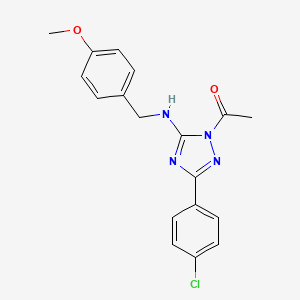
![2-(benzylthio)-N-(2-furylmethyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4539335.png)
![N-cycloheptyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4539342.png)
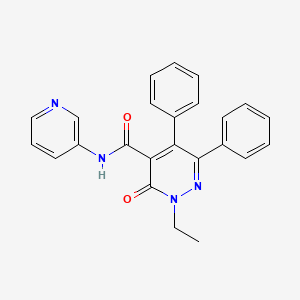
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4539350.png)
